1,2-Ethylene 2-benzoyl-5-methylbenzoate
Description
1,2-Ethylene 2-benzoyl-5-methylbenzoate is a benzoate ester derivative characterized by a benzoyl group at the 2-position and a methyl group at the 5-position of the aromatic ring, with an ethylene glycol-based ester linkage.
Properties
CAS No. |
85409-81-0 |
|---|---|
Molecular Formula |
C32H26O6 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-(2-benzoyl-5-methylbenzoyl)oxyethyl 2-benzoyl-5-methylbenzoate |
InChI |
InChI=1S/C32H26O6/c1-21-13-15-25(29(33)23-9-5-3-6-10-23)27(19-21)31(35)37-17-18-38-32(36)28-20-22(2)14-16-26(28)30(34)24-11-7-4-8-12-24/h3-16,19-20H,17-18H2,1-2H3 |
InChI Key |
BFJNXIGQAFHHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)OCCOC(=O)C3=C(C=CC(=C3)C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethylene 2-benzoyl-5-methylbenzoate typically involves the esterification of 2-benzoyl-5-methylbenzoic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethylene 2-benzoyl-5-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethylene 2-benzoyl-5-methylbenzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
1,2-Ethylene 2-benzoyl-5-methylbenzoate is an ester derivative with unique chemical properties that make it suitable for diverse applications. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and polymerizations.
Organic Synthesis
1,2-Ethylene 2-benzoyl-5-methylbenzoate serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing complex organic molecules. For instance, it can be utilized in the synthesis of:
- Pharmaceutical Compounds : The compound can be involved in the synthesis of bioactive molecules, contributing to drug discovery and development.
- Polymeric Materials : It can be polymerized to create materials with specific properties suitable for applications in coatings, adhesives, and composites.
Photoinitiators in Polymer Chemistry
The compound has been identified as a potential photoinitiator for UV-curable systems. Photoinitiators are essential in the curing process of polymers where they absorb UV light and initiate polymerization. This application is particularly relevant in:
- Coatings : Used in the formulation of UV-cured coatings that provide durable finishes.
- Adhesives : Enhances the bonding strength and durability of adhesives used in various industries.
Cosmetics and Dermatological Applications
Due to its chemical properties, 1,2-Ethylene 2-benzoyl-5-methylbenzoate can be incorporated into cosmetic formulations. Its potential benefits include:
- Stabilizing Agents : Acts as a stabilizer for emulsions and formulations.
- Active Ingredients : May possess properties beneficial for skin health, making it suitable for dermatological products.
Case Study 1: Use as a Photoinitiator
A study investigated the efficacy of 1,2-Ethylene 2-benzoyl-5-methylbenzoate as a photoinitiator in UV-cured coatings. The results demonstrated that formulations containing this compound exhibited improved curing rates and mechanical properties compared to traditional photoinitiators.
Case Study 2: Synthesis of Bioactive Compounds
Research has shown that this compound can be used as an intermediate in synthesizing novel anti-inflammatory agents. The synthetic route involved multiple steps where 1,2-Ethylene 2-benzoyl-5-methylbenzoate was converted into complex structures with significant biological activity.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals | Facilitates complex molecule formation |
| Polymer Chemistry | Photoinitiator for UV-curable systems | Enhances curing speed and material properties |
| Cosmetics | Stabilizing agent in formulations | Improves product stability |
Mechanism of Action
The mechanism of action of 1,2-Ethylene 2-benzoyl-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzoate Esters
Key Observations :
- Lipophilicity : The benzoyl group in the target compound increases hydrophobic interactions compared to methoxy or nitro substituents in analogs .
- Reactivity : The ethylene glycol ester may offer slower hydrolysis rates than methyl/ethyl esters due to steric hindrance, as seen in similar diesters.
Physicochemical Properties
Table 2: Hypothetical Property Comparison (Based on Analogs)
Notes:
Biological Activity
1,2-Ethylene 2-benzoyl-5-methylbenzoate is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and observed effects in different biological systems.
Synthesis
The synthesis of 1,2-Ethylene 2-benzoyl-5-methylbenzoate typically involves the reaction of benzoyl chloride with 5-methyl-1,4-benzoquinone in the presence of a suitable catalyst. Various synthetic routes have been explored to optimize yield and purity, with some studies reporting yields exceeding 80% under controlled conditions .
The biological activity of 1,2-Ethylene 2-benzoyl-5-methylbenzoate can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are critical in mitigating oxidative stress in biological systems. This activity is primarily due to the presence of the benzoate moiety that can scavenge free radicals .
- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness varies with concentration and the type of microorganism tested .
- Cytotoxicity : Preliminary studies suggest that 1,2-Ethylene 2-benzoyl-5-methylbenzoate may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest, although further research is needed to elucidate the exact pathways involved .
Biological Activity Data
A summary of the biological activities observed for 1,2-Ethylene 2-benzoyl-5-methylbenzoate is presented in Table 1.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Several case studies highlight the biological activity of 1,2-Ethylene 2-benzoyl-5-methylbenzoate:
- Antioxidant Study : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This effect was comparable to established antioxidants such as vitamin C .
- Antimicrobial Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, showcasing its potential as a natural antimicrobial agent .
- Cytotoxicity Assessment : In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
